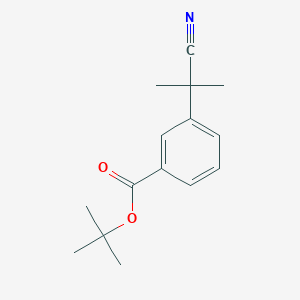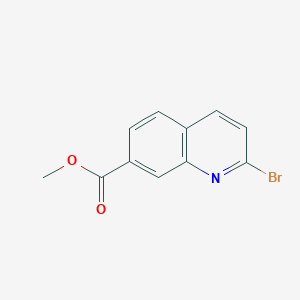![molecular formula C12H12N4 B13674801 2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)
2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile is a heterocyclic compound that features a benzimidazole core with a cyclobutyl group and an amino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-benzo[d]imidazole-6-carbonitrile: Lacks the cyclobutyl group but shares the benzimidazole core.
1-Cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile: Lacks the amino group but retains the cyclobutyl and benzimidazole structure.
Uniqueness
2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile is unique due to the presence of both the cyclobutyl and amino groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C12H12N4 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-amino-3-cyclobutylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C12H12N4/c13-7-8-4-5-10-11(6-8)16(12(14)15-10)9-2-1-3-9/h4-6,9H,1-3H2,(H2,14,15) |
InChI Key |
MBKQFMKUARVGTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C3=C(C=CC(=C3)C#N)N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13674730.png)



![6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13674754.png)


![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B13674771.png)

![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)



